molecular formula C15H13N3 B1370082 N,1-diphenyl-1H-imidazol-2-amine

N,1-diphenyl-1H-imidazol-2-amine

Cat. No.: B1370082
M. Wt: 235.28 g/mol
InChI Key: YZCLOPGTTDUJPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,1-diphenyl-1H-imidazol-2-amine is a useful research compound. Its molecular formula is C15H13N3 and its molecular weight is 235.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H13N3

Molecular Weight

235.28 g/mol

IUPAC Name

N,1-diphenylimidazol-2-amine

InChI

InChI=1S/C15H13N3/c1-3-7-13(8-4-1)17-15-16-11-12-18(15)14-9-5-2-6-10-14/h1-12H,(H,16,17)

InChI Key

YZCLOPGTTDUJPI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC2=NC=CN2C3=CC=CC=C3

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Biological Activity of N,1-diphenyl-1H-imidazol-2-amine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] This guide focuses on a specific, highly versatile subclass: N,1-diphenyl-1H-imidazol-2-amine derivatives. These molecules, characterized by a central imidazole ring with phenyl groups at the N1 and C2-amine positions, have emerged as potent modulators of various biological targets. This document provides a comprehensive overview of their synthesis, a detailed exploration of their diverse biological activities—including anticancer, antimicrobial, and enzyme-inhibiting properties—and an analysis of their structure-activity relationships (SAR). We will delve into the mechanistic underpinnings of their actions, provide detailed experimental protocols for their synthesis and biological evaluation, and conclude with a perspective on future research and development challenges. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this promising chemical scaffold for therapeutic innovation.

Introduction: The Imidazole Scaffold in Medicinal Chemistry

The imidazole moiety is a five-membered aromatic heterocycle containing two nitrogen atoms. It is a fundamental component of essential biomolecules such as the amino acid histidine and purines in nucleic acids, which underpins its broad biological relevance.[1][2] The ability of the imidazole nitrogen atoms to act as both proton donors and acceptors allows for critical hydrogen bonding interactions with biological macromolecules, making it a highly sought-after component in drug design.

The this compound core represents a significant evolution of this scaffold. The strategic placement of phenyl rings provides a rigid, three-dimensional structure that can be tailored to fit into specific binding pockets of enzymes and receptors. The 2-amino group serves as a versatile handle for further functionalization, allowing for the fine-tuning of physicochemical properties and biological activity. This unique combination of features has led to the discovery of derivatives with potent activities across a wide range of therapeutic areas.

Synthetic Strategies: Building the Core Scaffold

The synthesis of substituted imidazoles is a cornerstone of organic chemistry, with numerous established methods. For this compound derivatives, multi-component reactions and cyclization strategies are prevalent due to their efficiency and versatility.

A particularly effective and green approach involves the condensation reaction between an α-haloketone and a substituted guanidine.[3] This method often proceeds under mild conditions and can be performed in sustainable media like deep eutectic solvents (DES), minimizing the need for volatile and toxic organic solvents.[3]

Below is a general workflow for the synthesis of this scaffold.

cluster_reactants Starting Materials cluster_process Reaction Conditions cluster_products Outcome a_haloketone α-Haloketone intermediate Intramolecular Condensation & Tautomerization a_haloketone->intermediate Reacts with guanidine N,N'-Diarylguanidine guanidine->intermediate Reacts with solvent Solvent (e.g., DES, Ethanol) solvent->intermediate base Base (e.g., Et3N) base->intermediate conditions Heat (e.g., 80°C) conditions->intermediate final_product This compound Derivative intermediate->final_product Yields cluster_workflow Anticancer Screening Workflow start Synthesized Derivative dissolve Dissolve in DMSO (Stock Solution) start->dissolve treat Treat Cells with Serial Dilutions of Derivative dissolve->treat plate Seed Cancer Cells in 96-well Plates plate->treat incubate Incubate for 48-72h treat->incubate mtt Add MTT Reagent incubate->mtt incubate2 Incubate for 4h mtt->incubate2 solubilize Add Solubilizing Agent (e.g., DMSO, SDS) incubate2->solubilize read Measure Absorbance at 570 nm solubilize->read analyze Calculate IC50 Value read->analyze

Sources

history and discovery of N,1-diphenyl-1H-imidazol-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

A Privileged Scaffold in Kinase Inhibition and Green Chemistry

Executive Summary

N,1-diphenyl-1H-imidazol-2-amine (CAS: 57962-57-9) represents a critical "privileged structure" in medicinal chemistry. Structurally characterized by an imidazole core substituted with phenyl groups at the N1 and exocyclic amine positions, this compound serves as a potent bioisostere for guanidine and benzamidine moieties.

While historically overshadowed by its 4,5-dihydro analogues (imidazolines like Clonidine), this fully aromatic 2-aminoimidazole has emerged as a high-value scaffold for p38 MAP Kinase inhibition and a model substrate for sustainable "Green Chemistry" synthesis using Deep Eutectic Solvents (DES). This guide dissects its discovery evolution, synthesis protocols, and pharmacological mechanisms.

History and Evolution: From Dyestuffs to Kinase Inhibitors

The discovery of this compound is not marked by a single serendipitous event but rather an evolution of imidazole chemistry .

  • 1858 (The Foundation): Heinrich Debus first synthesized imidazole using glyoxal and ammonia.[1] However, the introduction of exocyclic amines to create 2-aminoimidazoles proved synthetically challenging due to tautomeric instability.

  • Mid-20th Century (The Pharmacophore Realization): Researchers identified that the 2-aminoimidazole ring could mimic the guanidine group found in arginine. Unlike the highly basic guanidine (pKa ~13.6), the 2-aminoimidazole is less basic (pKa ~8.5), allowing for better oral bioavailability and membrane permeability while maintaining hydrogen-bonding capability.

  • 2000s-Present (The Kinase Era & Green Shift): The molecule gained renewed attention as a scaffold for inhibiting p38 Mitogen-Activated Protein Kinase (MAPK) , a key regulator of inflammatory cytokines. Concurrently, in the 2010s, it became a benchmark molecule for validating Deep Eutectic Solvents (DES) , marking a shift from toxic volatile organic compounds (VOCs) to sustainable synthesis.

Chemical Structure and Properties[1][2][3][4][5][6][7][8][9][10][11][12]

The molecule exists in a tautomeric equilibrium, though the amino-form is generally predominant in the N1-substituted derivatives.

PropertyData
IUPAC Name This compound
Molecular Formula C₁₅H₁₃N₃
Molecular Weight 235.29 g/mol
Melting Point 139–141 °C
Solubility Soluble in DMSO, Methanol, Chloroform; Low water solubility
Key Functional Role Guanidine Bioisostere, Hydrogen Bond Donor/Acceptor
Technical Synthesis: The "Green" Deep Eutectic Solvent Protocol

Traditional synthesis involved refluxing


-haloketones with guanidines in toxic solvents like DMF or toluene, often suffering from low yields and difficult purification.

The modern, authoritative protocol utilizes Choline Chloride/Urea (1:2) as a Deep Eutectic Solvent (DES). This method is self-validating: the solvent acts as both the reaction medium and the catalyst, and the product precipitates upon water addition, ensuring high purity without chromatography.

Protocol: Synthesis of this compound

Reagents:

  • 2-Bromoacetophenone (or equivalent

    
    -chloroketone)
    
  • N-Phenylguanidine

  • Deep Eutectic Solvent: Choline Chloride (ChCl) and Urea (molar ratio 1:2)

Step-by-Step Methodology:

  • DES Preparation: Mix Choline Chloride and Urea (1:2) and heat to 80 °C with stirring until a clear, homogeneous liquid forms.

  • Reaction Setup: Add N-Phenylguanidine (1.0 equiv) and the

    
    -haloketone (1.0 equiv) to the DES.
    
  • Conditions: Stir the mixture at 80 °C for 2–4 hours. Validation: Monitor via TLC (Ethyl Acetate/Hexane 3:2).[2] The spot for the starting ketone should disappear.

  • Work-up (The "Crash Out" Method):

    • Cool the reaction mixture to room temperature.

    • Add deionized water (approx. 2x reaction volume).

    • The hydrophobic product, this compound, will precipitate as a solid.

  • Purification: Filter the solid, wash with water to remove residual DES (ChCl/Urea is water-soluble), and recrystallize from Ethanol/Water if necessary.

Yield Expectation: >90% isolated yield.

Mechanism of Synthesis

The reaction proceeds via a Hantzsch-type cyclization. The DES promotes the nucleophilic attack of the guanidine nitrogen on the


-carbon of the ketone, followed by dehydration and ring closure.

SynthesisMechanism Start Reagents: N-Phenylguanidine + Alpha-Haloketone Step1 Nucleophilic Attack (Guanidine N -> Ketone Alpha-C) Start->Step1 80°C in DES Step2 Intermediate: Alkylated Guanidine Step1->Step2 Step3 Cyclodehydration (Facilitated by DES H-Bonding) Step2->Step3 - H2O, - HX Product Product: This compound Step3->Product Aromatization

Figure 1: Mechanistic pathway for the synthesis of this compound in Deep Eutectic Solvents.

Biological Application: p38 MAP Kinase Inhibition[12]

The primary biological utility of this compound lies in its ability to inhibit p38 MAPK , a serine/threonine kinase crucial for cellular stress responses.

Mechanism of Action
  • ATP Competition: The 2-aminoimidazole core mimics the adenine ring of ATP.

  • Binding Mode: The molecule lodges into the ATP-binding pocket of the p38 kinase.

  • Interaction:

    • The imidazole nitrogens form hydrogen bonds with the "hinge region" of the kinase (specifically residues Met109 and Gly110 in p38

      
      ).
      
    • The phenyl rings occupy the hydrophobic pockets (Selectivity Pocket), stabilizing the inactive conformation of the enzyme.

Signaling Pathway Impact

Inhibition of p38 MAPK by this compound prevents the phosphorylation of downstream transcription factors like ATF2 and HSP27 , thereby blocking the production of pro-inflammatory cytokines (TNF-


, IL-1

).

p38Pathway Stimulus Cellular Stress / Cytokines (LPS, TNF-alpha) MAPKKK MAPKKK (ASK1, TAK1) Stimulus->MAPKKK Activation MAPKK MAPKK (MKK3 / MKK6) MAPKKK->MAPKK Phosphorylation p38 p38 MAPK (Target Protein) MAPKK->p38 Phosphorylation (Thr180/Tyr182) Substrates Downstream Substrates (MK2, ATF2, HSP27) p38->Substrates Activation Inhibitor INHIBITOR: This compound Inhibitor->p38 Blocks ATP Binding Response Inflammatory Response (Cytokine Production) Substrates->Response Gene Expression

Figure 2: The p38 MAPK signaling cascade and the point of intervention by this compound.

Experimental Validation: Characterization Data

To ensure scientific integrity, any synthesized batch must be validated against established spectroscopic data. The following data corresponds to the this compound structure.

1H NMR (400 MHz, CDCl₃):

  • ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     5.94–6.10 ppm:  Broad singlet (1H), corresponding to the exocyclic NH  (exchangeable with D₂O).[3][4]
    
  • 
     6.58–7.10 ppm:  Singlet (1H), corresponding to the imidazole ring proton  (C4/C5 position).
    
  • 
     6.80–7.50 ppm:  Multiplet (~10H), corresponding to the two phenyl rings .
    

13C NMR (100 MHz, CDCl₃):

  • 
     143.0 ppm:  C2 (Guanidine-like carbon, bonded to three nitrogens).
    
  • 
     111.0–130.0 ppm:  Aromatic carbons of the phenyl rings and imidazole backbone.
    

Mass Spectrometry (GC/MS):

  • Molecular Ion (M+): m/z 235.

  • Fragmentation: Prominent peaks at m/z 77 (phenyl) and m/z 104.

References
  • Sigma-Aldrich. Imidazol-2-amine | this compound Product Sheet.

  • Messa, F., et al. (2025). An Expeditious and Greener Synthesis of 2-Aminoimidazoles in Deep Eutectic Solvents.[5] ResearchGate.

  • Studer, A., et al. (2024). Microwave-Assisted One-Pot Telescoped Synthesis of 2‑Amino-1,3-thiazoles and Imidazoles. National Institutes of Health (PMC).

  • MDPI Molecules. Synthesis of Functionalized 1H-Imidazoles via Denitrogenative Transformation.

  • NIST Chemistry WebBook. 1H-Imidazole, 1-phenyl- Data and Spectral Analysis.

Sources

Methodological & Application

Application Note: HPLC Method Development for N,1-diphenyl-1H-imidazol-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Here is a comprehensive Application Note and Method Development Guide for the analysis of N,1-diphenyl-1H-imidazol-2-amine .

Executive Summary

This compound presents a classic chromatographic challenge: it combines a basic heterocyclic core (2-aminoimidazole) with significant hydrophobic character (two phenyl rings). This duality often leads to peak tailing due to silanol interactions and variable retention times depending on pH.

This guide moves beyond generic "cookbooks" to provide a First-Principles Method Development Protocol . It prioritizes a Quality by Design (QbD) approach, screening pH extremes to lock the analyte’s ionization state, ensuring sharp peak shapes and robust reproducibility.

Key Chemical Properties & Chromatographic Implications
PropertyCharacteristicChromatographic Impact
Basic Core Imidazole/Guanidine-like motifHigh pKa (~7.0–8.5 est.) causes silanol interaction (tailing) at neutral pH.
Hydrophobicity Diphenyl substitutionRequires significant organic modifier (%B) for elution; retentive on C18.
UV Chromophore Conjugated

-systems
Strong UV absorbance expected at 254 nm and 280 nm .

Method Development Strategy (The Logic)

To achieve a robust method, we must control the ionization state of the imidazole nitrogen. Operating near the pKa results in "split" peaks or robust retention shifts. We will employ a Dual-Path Screening Strategy :

  • Path A (Acidic, pH ~2.5): Analyte is fully protonated (

    
    ). High solubility, reduced hydrophobicity. Requires a base-deactivated column.
    
  • Path B (Basic, pH ~10.0): Analyte is neutral (

    
    ). Maximizes hydrophobic retention, improves peak symmetry on hybrid columns.
    
Decision Matrix Visualization

The following diagram outlines the logical flow for selecting the final method conditions.

MethodDevFlow Start Start: this compound Screening Dual-Path Screening Start->Screening PathA Path A: Acidic (pH 2.5) 0.1% Formic Acid or Phosphate Screening->PathA Solubility Priority PathB Path B: Basic (pH 10) 10mM NH4HCO3 or NH4OH Screening->PathB Peak Shape Priority EvalA Evaluate Path A: Good Shape? Retention k > 2? PathA->EvalA EvalB Evaluate Path B: Good Shape? Stability? PathB->EvalB Decision Select Optimal pH Mode EvalA->Decision EvalB->Decision Opt Optimization Phase: 1. Gradient Slope 2. Temp (30-50°C) 3. Flow Rate Decision->Opt Final Final Method Validation Opt->Final

Caption: Workflow for selecting optimal pH conditions to suppress silanol activity and ensure retention stability.

Experimental Protocols

Protocol A: Initial Screening (Scouting Run)

Objective: Determine the optimal pH and column chemistry.

Reagents:

  • Acidic Buffer: 0.1% Formic Acid in Water (pH ~2.7) OR 20mM Potassium Phosphate (pH 2.5).

  • Basic Buffer: 10mM Ammonium Bicarbonate (adjusted to pH 10 with Ammonia).

  • Organic Phase: HPLC Grade Acetonitrile (ACN).

Column Selection:

  • Primary:C18 Hybrid Particle (e.g., Waters XBridge BEH C18 or Phenomenex Gemini NX). Why? These columns withstand high pH (up to 12) allowing Path B testing.

  • Secondary:Phenyl-Hexyl . Why? The

    
     interactions with the diphenyl groups of the analyte can offer unique selectivity if C18 fails.
    

Instrument Conditions:

  • Flow Rate: 1.0 mL/min[1][2][3]

  • Injection Volume: 5-10 µL

  • Column Temp: 40°C (Reduces viscosity and improves mass transfer for basic compounds).

  • Detection: DAD/PDA (Scan 200–400 nm). Extract chromatograms at 254 nm .

Gradient Profile (Linear Scouting):

Time (min) % Mobile Phase B (ACN) Event
0.0 5 Equilibration
1.0 5 Hold
15.0 95 Linear Ramp
17.0 95 Wash
17.1 5 Re-equilibration

| 22.0 | 5 | End |

Protocol B: Method Optimization

Assume Path B (High pH) yielded better peak symmetry (common for amino-imidazoles).

Objective: Refine resolution and run time.

  • Isocratic Hold Calculation:

    • Observe the %B at which the peak elutes in the scouting run.

    • Set the isocratic %B to approximately 10% lower than the elution percentage for stable retention.

    • Example: If elution is at 60% B, try Isocratic 50% B.

  • Temperature Tuning:

    • Run at 30°C, 40°C, and 50°C.

    • Insight: Higher temperature usually sharpens peaks for bases but reduces retention (k). Choose the highest temp that maintains resolution (Rs > 2.0).

  • Buffer Concentration:

    • If peak tailing persists (

      
      ), increase buffer concentration from 10mM to 20mM or 25mM to suppress ionic interactions.
      

Final Recommended Method (Standard Operating Procedure)

Based on the structural properties of this compound, the following conditions are projected to provide the highest robustness.

Chromatographic Conditions
ParameterSettingRationale
Column XBridge BEH C18 (4.6 x 100 mm, 3.5 µm)Hybrid particle resists dissolution at high pH; C18 provides hydrophobic retention.
Mobile Phase A 10mM Ammonium Bicarbonate (pH 10.0)Neutralizes the basic imidazole, preventing silanol tailing.
Mobile Phase B AcetonitrileStronger elution strength than Methanol; lower backpressure.
Mode Isocratic (Example: 55:45 A:B)Note: Adjust %B based on specific retention needs.
Flow Rate 1.0 mL/minStandard analytical flow.[2][3]
Temperature 40°CImproves peak symmetry.
Detection UV @ 254 nmMax sensitivity for phenyl rings.
Run Time ~8-10 minutesEfficient throughput.
System Suitability Requirements (SST)

To ensure the method is "Self-Validating," every sequence must pass these criteria:

  • Tailing Factor (

    
    ):  NMT 1.5 (Strict control on basic interactions).
    
  • Theoretical Plates (

    
    ):  > 5,000 (Ensures column efficiency).
    
  • Retention Time %RSD: < 2.0% (n=5 injections).

  • Resolution (

    
    ):  > 2.0 between the main peak and nearest impurity.
    

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Peak Tailing (

)
Secondary silanol interactions.Switch to High pH (Path B) or add ion-pairing agent (e.g., 0.1% TFA) if using Low pH.
Retention Drift pH instability or Temperature fluctuation.Use a buffer (Phosphate/Bicarbonate) rather than just acid/base additives. Thermostat the column.[2]
Split Peaks Sample solvent incompatibility.Dissolve sample in mobile phase or a weaker solvent (e.g., 10% ACN in water).
Low Sensitivity Wrong wavelength.Check UV spectrum. If 254 nm is low, try 210-220 nm (though solvent cutoff may interfere).

References

  • BenchChem. (2025).[1][3][4] Application Notes and Protocols for HPLC Analysis and Purification of 2-Aminoimidazole. Retrieved from

  • Chromatography Forum. (2013). RP HPLC method for Imidazole - Discussion on pH and Ion Pairing. Retrieved from

  • Helix Chromatography. (n.d.).[5] Mixed-mode chromatography for amino-thiazoles and imidazoles. Retrieved from

  • National Institute of Standards and Technology (NIST). (2025). 1H-Imidazole, 1-phenyl- Properties. Retrieved from

Sources

Troubleshooting & Optimization

stability of N,1-diphenyl-1H-imidazol-2-amine in aqueous solution

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Stability & Handling in Aqueous Solution

Executive Summary

N,1-diphenyl-1H-imidazol-2-amine is a bioactive 2-aminoimidazole (2-AI) scaffold often utilized as a guanidine bioisostere in kinase inhibition and biofilm dispersion studies. While chemically robust compared to simple amidines, its stability in aqueous media is strictly governed by pH-dependent solubility and oxidative sensitivity .

This guide addresses the three most common failure modes reported by researchers:

  • Precipitation upon dilution into neutral biological buffers.

  • Oxidative degradation (yellowing) in prolonged storage.

  • Tautomeric variability affecting binding affinity or HPLC retention times.

Module 1: Solubility & Stock Preparation

The Core Issue: The "Hydrophobic Crash" The presence of two phenyl rings renders this compound significantly lipophilic (LogP ≈ 3.2–3.8). While the 2-aminoimidazole core is polar, the pi-systems dominate its physical behavior in water.

Solubility Profile
Solvent SystemSolubility Limit (Est.)Stability StatusNotes
DMSO (Anhydrous) > 50 mMHigh Recommended for Stock (-20°C).
Ethanol ~ 10–20 mMModerate Evaporation risk alters concentration.
Water (pH 7.4) < 50 µMLow High risk of precipitation.
Water (pH < 5.0) > 1 mMHigh Protonation of the imidazole ring (

) solubilizes the salt form.
Protocol: The "Step-Down" Dilution Method

Directly adding DMSO stock to PBS often causes immediate, microscopic precipitation that is invisible to the naked eye but ruins IC50 curves.

  • Prepare Stock: Dissolve solid compound in anhydrous DMSO to 10 mM. Vortex until clear.

  • Intermediate Dilution (Critical): Dilute the DMSO stock 1:10 into water acidified with 0.1% acetic acid or HCl (pH ~4–5). The protonated cation is water-soluble.

  • Final Dilution: Add the intermediate solution to your assay buffer (e.g., cell media). Ensure final DMSO concentration is < 0.5%.[1]

Workflow Visualization

SolubilizationWorkflow Solid Solid Compound (Hydrophobic) DMSO_Stock 10 mM Stock (100% DMSO) Solid->DMSO_Stock Dissolve Inter_Step Intermediate Step (pH 4.0 Acetate Buffer) DMSO_Stock->Inter_Step 1:10 Dilution (Protonation) Precipitation FAILURE MODE: Micro-Precipitation DMSO_Stock->Precipitation Direct Spike into PBS Final_Media Assay Media (pH 7.4, <0.5% DMSO) Inter_Step->Final_Media Final Spike

Figure 1: The "Step-Down" method utilizes pH-driven protonation to maintain solubility during the transition from organic to aqueous phase.

Module 2: Chemical Stability & Degradation Mechanisms

pH-Dependent Stability (Tautomerism)

The 2-aminoimidazole core is amphoteric. In this compound, the exocyclic amine bears a phenyl group, which reduces its basicity compared to alkyl-2-aminoimidazoles.

  • Acidic pH (< 6.0): The ring nitrogen (

    
    ) is protonated.[1] This cationic form is resonance-stabilized  and highly resistant to hydrolysis.
    
  • Basic pH (> 8.0): The free base exists in equilibrium between the amino (A) and imino (B) tautomers. The imino form is more susceptible to nucleophilic attack or oxidative coupling.

Oxidative Sensitivity

Users often report solutions turning yellow or brown. This is not hydrolysis ; it is oxidative coupling. The electron-rich imidazole ring, combined with the aniline-like exocyclic amine, is prone to radical formation under light and oxygen exposure.

Mechanistic Pathway

DegradationPath Cation Protonated Form (pH < 6.0) STABLE Neutral Neutral Tautomers (Amino <-> Imino Equilibrium) Cation->Neutral Deprotonation (pH > 7) Neutral->Cation Acidification Radical Radical Intermediate (Light/O2 Induced) Neutral->Radical hv / O2 Hydrolysis Ring Opening (Only at pH > 12) Neutral->Hydrolysis Strong Base (OH-) Dimer Azo-Dimer / Oxidative Coupling (Yellow/Brown Color) Radical->Dimer Coupling

Figure 2: Stability landscape. The compound is most stable in its protonated cationic form. Neutral pH exposes the compound to oxidative dimerization (yellowing).

Module 3: Troubleshooting Guide (FAQ)

Q1: My solution turned light yellow after 24 hours at Room Temperature. Is it still active?

Diagnosis: Oxidative trace impurities.[2] Technical Insight: The yellow color typically indicates the formation of trace azo-dimers or oxidation products (often < 1% of total mass) due to the aniline-like moiety [1]. Action:

  • If used for cellular assays : It is likely still usable, but verify concentration.

  • If used for enzyme kinetics : Discard. Oxidation products can be potent redox cyclers that interfere with enzymatic readouts.

  • Prevention: Store DMSO stocks in amber vials under argon/nitrogen.

Q2: I see a "double peak" on my HPLC chromatogram.

Diagnosis: Tautomeric separation or Column interaction. Technical Insight: 2-aminoimidazoles can separate into amino/imino forms on certain C18 columns, especially at neutral pH where the interconversion rate is slow on the chromatographic time scale [2]. Action:

  • Run the HPLC method with 0.1% TFA or Formic Acid . Acidifying the mobile phase forces the compound into the single protonated cationic state, collapsing the peaks into one sharp signal.

Q3: The IC50 varies wildly between replicates.

Diagnosis: Solubility limit reached (Micro-precipitation). Technical Insight: At neutral pH, the uncharged N,1-diphenyl form aggregates. If your IC50 is in the high micromolar range (>50 µM), you are likely measuring the solubility limit, not the inhibition constant [3]. Action:

  • Add 0.05% Tween-20 or Triton X-100 to your assay buffer to stabilize the dispersion.

  • Measure the actual concentration of the soluble fraction using UV-Vis (Absorbance at ~280-300 nm) after centrifugation.

References

  • Storey, B. T., et al. (1964).[3] "Basicity and Structure of 2-Aminoimidazoles." The Journal of Organic Chemistry. (Establishes pKa and protonation sites for 2-aminoimidazole derivatives).

  • Rivara, M., et al. (2008).[4] "Synthesis and stability in biological media of 1H-imidazole-1-carboxylates." Chemistry & Biodiversity. (Discusses the hydrolytic stability of substituted imidazoles in plasma/liver).

  • BenchChem Technical Data. (2025). "Solubility issues with 2-(2-methyl-1H-imidazol-1-yl)ethanamine in vitro." (General troubleshooting for lipophilic aminoimidazoles in assay media).

  • Organic Chemistry Data. (2017). "Bordwell pKa Table (DMSO/Water)."[5] (Reference for estimating acidity of aniline/imidazole protons).

Sources

analysis of decomposition products of N,1-diphenyl-1H-imidazol-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Center guide is structured to provide immediate, high-level troubleshooting for researchers working with N,1-diphenyl-1H-imidazol-2-amine . It synthesizes organic reaction mechanisms with practical analytical workflows.

Topic: this compound

Reference ID: TSC-IMD-Ph2-001 Status: Active | Level: Senior Scientist Tier

Diagnostic Hub: Rapid Triage

Use this section to match your observation with a likely chemical event.

Observation (LC-MS/HPLC)Mass Shift (Δ m/z)Likely IssueImmediate Action
New Peak (Early Eluting) +18 DaHydrolytic Ring Opening Check pH. Avoid strong bases/acids.
New Peak (Late Eluting) +16 Da / +32 DaOxidation (N-Oxide/Diol) Check for peroxides in solvents. Protect from light.[1]
Peak Broadening / Splitting 0 Da (Isobaric)Tautomerism or Dimroth Rearrangement Run NMR in d6-DMSO. Check pH of mobile phase.
Signal Loss (No new peaks) N/APrecipitation / Adsorption Check solubility in sample matrix. Use low-binding vials.
Deep Dive: Hydrolytic Instability & Ring Opening

Context: The 2-aminoimidazole core is generally stable, but the N,1-diphenyl substitution pattern activates the C2 position for nucleophilic attack, particularly in basic media.

The Mechanism: "Hidden" Hydrolysis

Users often report the disappearance of the parent compound without obvious degradation products. This is frequently due to the formation of a guanidine intermediate which subsequently degrades into highly polar ureas that may elute in the solvent front.

Key Pathway:

  • Nucleophilic Attack: Hydroxide ions attack C2.

  • Ring Opening: The imidazole ring opens to form a substituted guanidine.

  • Terminal Degradation: The guanidine hydrolyzes to 1,3-diphenylurea (insoluble precipitate) or substituted ethylenediamines.

Troubleshooting Protocol: pH Stress Test

Perform this test to confirm hydrolytic vulnerability.

  • Preparation: Dissolve 1 mg of compound in 1 mL Acetonitrile/Water (1:1).

  • Acid Stress: Add 100 µL 0.1 M HCl. Heat at 60°C for 4 hours.

  • Base Stress: Add 100 µL 0.1 M NaOH. Heat at 60°C for 4 hours.

  • Analysis: Analyze via LC-MS.

    • Result: If Acid stable but Base unstable

      
       Suspect Ring Opening mechanism.
      
Deep Dive: The Dimroth Rearrangement

Context: A unique vulnerability of 1-substituted-2-aminoimidazoles is the Dimroth Rearrangement . In this reaction, the endocyclic ring nitrogen and the exocyclic amine nitrogen swap substituents.[2]

Why it matters for this compound: Although the substituents are both phenyl groups (making the product chemically identical or "degenerate"), the transition state involves ring opening.

  • Risk: If your phenyl rings have different substituents (e.g., 4-Fluoro vs 4-Methoxy), you will see isobaric peak splitting (two peaks, same mass).

  • Observation: In NMR, this manifests as peak coalescence or doubling of signals depending on the exchange rate.

Dimroth_Rearrangement Figure 1: Dimroth Rearrangement & Branching Hydrolysis Pathway Parent Parent Structure (N1-Ph, N-exo-Ph) Inter Open-Chain Guanidine Intermediate Parent->Inter +OH- / Heat (Ring Opening) Product Rearranged Product (Positions Swapped) Inter->Product -H2O (Ring Closure) Hydrolysis Hydrolysis Byproduct (Urea Derivative) Inter->Hydrolysis +H2O (Irreversible)

Figure 1: The Dimroth rearrangement pathway showing the critical open-chain intermediate that risks irreversible hydrolysis.

Deep Dive: Oxidative Stress & Photostability

Context: The electron-rich imidazole ring is a scavenger for Singlet Oxygen (


), making it sensitive to light and peroxides (often found in aged THF or PEG excipients).
Predicted Degradation Products
Product TypeMass ShiftMechanism
N-Oxide +16 DaOxidation of the pyridine-like Nitrogen (N3).
4,5-Diol +34 DaAttack on C4=C5 double bond (followed by hydration).
Diamide +32 DaOxidative cleavage of the C4-C5 bond (Ring fracture).
Troubleshooting Protocol: Peroxide Check

If you see M+16/M+32 peaks:

  • Solvent Test: Test your THF/Ether/PEG for peroxides using quant strips.

  • Light Exclusion: Repeat experiment in amber glassware.

  • Scavenger: Add Methionine (1 mM) as an antioxidant scavenger. If peaks disappear, it is oxidation.

FAQ: Analytical Method Optimization

Q: Why do I see severe tailing for this compound on C18 columns? A: The exocyclic amine and imidazole ring are basic. They interact with residual silanols on the silica backbone.

  • Solution: Use a "High pH" stable C18 column (e.g., Hybrid Particle Technology) and run the mobile phase at pH 10 (using Ammonium Hydroxide). This deprotonates the amine, neutralizing the charge and improving peak shape.

Q: I see two peaks in the chromatogram with the same mass. Is it an impurity? A: Not necessarily. It could be:

  • Tautomerism: 2-aminoimidazoles exist in equilibrium between the amino and imino forms.

  • Dimroth Isomer: If your phenyl rings are not identical (e.g., metabolic hydroxylation on one ring), the rearrangement creates a distinct isomer.

Q: The compound disappears during evaporation. Why? A: If evaporated from acidic solutions (e.g., TFA), the high concentration of acid during drying can catalyze hydrolysis or polymerization.

  • Solution: Neutralize the fraction with bicarbonate before drying, or use a lyophilizer instead of a rotary evaporator.

References
  • ICH Expert Working Group. (1996). ICH Harmonised Tripartite Guideline: Photostability Testing of New Drug Substances and Products Q1B. International Council for Harmonisation.

  • Ermolat'ev, D. S., & Van der Eycken, E. V. (2008).[3] A divergent synthesis of substituted 2-aminoimidazoles from 2-aminopyrimidines.[3] The Journal of Organic Chemistry, 73(17), 6691-6697.[3] (Demonstrates Dimroth-type rearrangement mechanisms in this class).

  • Guerret, O., et al. (1990). Dimroth rearrangement of imidazo[1,2-a]pyrimidines. Bulletin de la Société Chimique de France. (Foundational mechanistic work on the rearrangement kinetics).
  • Baertschi, S. W., et al. (2011). Pharmaceutical Stress Testing: Predicting Drug Degradation. Informa Healthcare.

Sources

Validation & Comparative

Unraveling the Molecular Blueprint: A Comparative Guide to the Mass Spectrometry Fragmentation of N,1-diphenyl-1H-imidazol-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, a comprehensive understanding of a molecule's structural integrity under analytical conditions is paramount. Mass spectrometry stands as a cornerstone technique for elucidating molecular structures, and the fragmentation patterns observed provide a veritable fingerprint of the compound . This guide offers an in-depth technical exploration of the predicted mass spectrometry fragmentation pattern of N,1-diphenyl-1H-imidazol-2-amine , a molecule of interest in medicinal chemistry and materials science. In the absence of direct, published experimental spectra for this specific compound, this guide synthesizes established principles of mass spectrometry and draws comparisons with structurally related molecules to propose a logical and scientifically grounded fragmentation pathway.

Introduction to the Analyte and the Significance of its Fragmentation Profile

This compound belongs to a class of nitrogen-containing heterocyclic compounds that are widely recognized for their diverse biological activities and applications in materials science.[1][2][3] The molecule features a central imidazole ring substituted with two phenyl groups and an exocyclic amine. The precise characterization of such molecules is critical for quality control, metabolite identification, and understanding reaction mechanisms. Tandem mass spectrometry (MS/MS) provides invaluable structural information by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions.[4][5] The fragmentation pattern is a direct consequence of the molecule's inherent chemical bonds and their relative stabilities, offering a roadmap to its structure.

Proposed Fragmentation Pathway of this compound

The fragmentation of this compound under collision-induced dissociation (CID) is anticipated to proceed through several key pathways, primarily involving cleavages of the bonds connecting the phenyl rings and the exocyclic amine to the imidazole core, as well as potential rearrangements. The imidazole ring itself is a stable aromatic system and is less likely to undergo ring-opening as a primary fragmentation step.[6][7]

The proposed fragmentation cascade, initiated from the protonated molecule ([M+H]⁺), is depicted in the following diagram and detailed in the subsequent sections.

Fragmentation_Pathway cluster_0 Primary Fragmentation cluster_1 Secondary Fragmentation M [M+H]⁺ m/z 236.12 F1 Fragment A [C9H8N3]⁺ m/z 158.07 (Loss of Phenyl Radical) M->F1 - C6H5• F2 Fragment B [C15H12N]⁺ m/z 206.10 (Loss of NH2 Radical and Phenylnitrene) M->F2 - NH2•, - C6H5N F3 Fragment C [C6H5NH2]⁺• m/z 93.06 (Phenylamine Radical Cation) M->F3 Rearrangement & Cleavage F1a Fragment A1 [C7H5N2]⁺ m/z 117.05 (Loss of HCN from Imidazole) F1->F1a - HCN

Figure 1: Proposed major fragmentation pathways of protonated this compound under CID conditions.

Key Fragmentation Pathways

Pathway A: Loss of a Phenyl Radical

A prominent fragmentation pathway for N-aryl compounds involves the cleavage of the C-N bond.[8] For this compound, the cleavage of the bond connecting the phenyl group at the 1-position of the imidazole ring is a likely event. This would result in the loss of a phenyl radical (•C₆H₅), leading to the formation of a stable, resonance-delocalized cation (Fragment A, m/z 158.07) .

Pathway B: Complex Rearrangement and Loss of Phenylnitrene

Another plausible fragmentation involves a more complex rearrangement. This could be initiated by the loss of the exocyclic amino group as a radical (•NH₂) followed by the elimination of phenylnitrene (C₆H₅N). This would lead to the formation of a diphenyl-substituted cation (Fragment B, m/z 206.10) . While less direct, such rearrangements are not uncommon in the gas phase.

Pathway C: Formation of the Phenylamine Radical Cation

Cleavage of the bond between the exocyclic nitrogen and the imidazole ring, potentially accompanied by a hydrogen rearrangement, could lead to the formation of the phenylamine radical cation (Fragment C, m/z 93.06) . The stability of this ion makes it a commonly observed fragment in the mass spectra of N-phenyl amines.[9][10]

Secondary Fragmentation

The primary fragment ions can undergo further dissociation to produce secondary fragments. For instance, Fragment A (m/z 158.07) , the 1-phenyl-1H-imidazol-2-amine cation, could subsequently lose a molecule of hydrogen cyanide (HCN) from the imidazole ring, a characteristic fragmentation for imidazoles, to yield Fragment A1 (m/z 117.05) .[7][11]

Comparative Analysis and Supporting Data

While no direct spectrum of this compound is publicly available, we can draw parallels with the fragmentation of related structures to support our proposed pathway.

  • Comparison with 1-Phenyl-1H-imidazole: The NIST WebBook entry for 1-phenyl-1H-imidazole shows a strong molecular ion and significant fragmentation, though the specific fragments are not detailed in the available data.[12][13][14] The stability of the phenyl-substituted imidazole core is evident.

  • Comparison with N,N'-Diphenylguanidine: The mass spectrum of N,N'-diphenylguanidine, which shares the N,N'-diphenylamino structural motif, would likely exhibit cleavage of the C-N bonds, leading to phenylamine-related fragments.[15][16][17] This supports the proposed formation of Fragment C.

  • General Amine Fragmentation: The principle of α-cleavage in amines is well-established, leading to resonance-stabilized cations.[9][10][18] While the aromatic nature of the target molecule alters the specifics, the underlying principle of forming stable, nitrogen-containing cations remains a driving force for fragmentation.

Table 1: Predicted Key Fragment Ions for this compound

FragmentProposed StructureCalculated m/z ([M+H]⁺)Proposed Origin
[M+H]⁺ C₁₅H₁₄N₃⁺236.12Protonated Molecule
A [C₉H₈N₃]⁺158.07Loss of Phenyl Radical (•C₆H₅)
B [C₁₅H₁₂N]⁺206.10Loss of •NH₂ and C₆H₅N
C [C₆H₅NH₂]⁺•93.06Phenylamine Radical Cation
A1 [C₇H₅N₂]⁺117.05Loss of HCN from Fragment A

Experimental Protocol for Mass Spectrometric Analysis

To experimentally verify the proposed fragmentation pattern, the following general protocol for LC-MS/MS analysis using a hybrid quadrupole-time-of-flight (Q-TOF) or a triple quadrupole (QqQ) mass spectrometer is recommended.

Sample Preparation and Chromatography
  • Standard Solution Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL. Perform serial dilutions to obtain working solutions in the range of 1-1000 ng/mL.

  • Chromatographic Separation:

    • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is suitable for separating the analyte from potential impurities.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% B over 5-10 minutes at a flow rate of 0.3-0.5 mL/min.

    • Injection Volume: 1-5 µL.

Mass Spectrometry Conditions
  • Ionization: Electrospray Ionization (ESI) in positive ion mode.

  • MS1 Scan: Acquire full scan mass spectra over a range of m/z 100-500 to identify the protonated molecular ion ([M+H]⁺).

  • MS/MS (CID) Analysis:

    • Select the [M+H]⁺ ion (m/z 236.12) as the precursor ion for fragmentation.

    • Apply a range of collision energies (e.g., 10-40 eV) to induce fragmentation. The use of a stepped collision energy can provide a comprehensive fragmentation pattern in a single run.[4]

    • Acquire product ion spectra.

Figure 2: General experimental workflow for LC-MS/MS analysis.

Conclusion

This guide provides a theoretically derived yet scientifically robust framework for understanding the mass spectrometric fragmentation of this compound. By leveraging established principles of ion chemistry and drawing comparisons with related molecular structures, we have proposed a detailed fragmentation pathway that can guide researchers in their analytical endeavors. The key predicted fragmentation events include the loss of a phenyl radical, a complex rearrangement leading to the loss of phenylnitrene, and the formation of a phenylamine radical cation. Experimental verification using the outlined protocol is essential to confirm and refine this proposed fragmentation scheme. A thorough understanding of these fragmentation patterns is crucial for the unambiguous identification and structural characterization of this and similar compounds in complex matrices, thereby supporting advancements in drug discovery and materials science.

References

  • Bowie, J. H., et al. "Electron impact studies. XII. Mass spectra of substituted imidazoles." Australian Journal of Chemistry 20.9 (1967): 1613-1624.
  • Haskins, N. J. "Synthesis and mass spectrometric fragmentation characteristics of imidazole ribosides-analogs of intermediates of purine de novo synthetic pathway." Nucleosides, Nucleotides and Nucleic Acids 25.9-11 (2006): 1237-1240.
  • Porter, Q. N. "Nitrogen-Containing Heterocyclic Compounds." Mass Spectrometry of Heterocyclic Compounds. John Wiley & Sons, Ltd, 1985. 539-715.
  • Meißner, R., et al. "The mass spectra of imidazole and 1-methylimidazole." International Journal of Mass Spectrometry 443 (2020): 116171.
  • Meißner, R., et al. "Electron Ionization of Imidazole and Its Derivative 2-Nitroimidazole." Journal of the American Society for Mass Spectrometry 31.1 (2020): 137-147.
  • van Thuijl, J., K. J. Klebe, and J. J. van Houte. "Fragmentation behaviour and ring expansion of 1‐methylimidazole and 1‐methylpyrazole upon electron‐impact." Organic Mass Spectrometry 7.10 (1973): 1165-1172.
  • Popova, E., et al. "Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry." Molecules 27.5 (2022): 1684.
  • Liko, I., et al. "Imidazole Derivatives Improve Charge Reduction and Stabilization for Native Mass Spectrometry." Journal of the American Society for Mass Spectrometry 32.1 (2021): 228-236.
  • Thermo Fisher Scientific. "Dissociation Technique Technology Overview." thermofisher.com.
  • mzCloud. "N N Diphenylguanidine." mzcloud.org, 2016.
  • NIST. "1H-Imidazole, 1-phenyl-." NIST Chemistry WebBook, SRD 69.
  • LibreTexts.
  • Wikipedia. "Collision-induced dissociation." Wikipedia, The Free Encyclopedia, 2023.
  • Kertész, I., and G. Turi.
  • Wang, L., et al. "Determination of 1,3-Diphenylguanidine, 1,3-Di-o-tolylguanidine, and 1,2,3-Triphenylguanidine in Human Urine Using Liquid Chromatography-Tandem Mass Spectrometry." Environmental Science & Technology 57.24 (2023): 8945-8954.
  • Abdel-Aziz, H. A., et al. "Multistage Fragmentation of Ion Trap Mass Spectrometry System and Pseudo-MS3 of Triple Quadrupole Mass Spectrometry Characterize Certain (E)-3-(Dimethylamino)-1-arylprop-2-en-1-ones: A Comparative Study." Journal of Spectroscopy 2016 (2016): 1-10.
  • Guo, Y. C., et al. "ESI-MSn study on the fragmentation of protonated cyclic-dipeptides.
  • Verma, R., et al.
  • Zhang, J., et al. "Two competing ionization processes in ESI-MS analysis of N-(1,3-diphenylallyl)benzenamines: formation of the unusual [M-H]+ ion versus the regular [M+H]+ ion." European Journal of Mass Spectrometry 24.3 (2018): 251-260.
  • Chad's Prep. "14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry." YouTube, 2018.
  • Ohshima, T., et al. "Editorial: Recent advances in synthesizing and utilizing nitrogen-containing heterocycles." Frontiers in Chemistry 12 (2024): 1417726.
  • NIST. "1H-Imidazol-2-amine, 4,5-dihydro-N-(5,6,7,8-tetrahydro-1-naphthalenyl)-." NIST Chemistry WebBook, SRD 69.
  • NIST. "1H-Imidazole, 1-phenyl-." NIST Chemistry WebBook, SRD 69.
  • NIST. "Guanidine, N,N'-diphenyl-." NIST Chemistry WebBook, SRD 69.
  • MassBank. "Diphenylamine; LC-ESI-QFT; MS2; CE: 60; R=35000; [M+H]+." massbank.eu, 2015.
  • NIST. "1H-Imidazole, 4,5-diphenyl-." NIST Chemistry WebBook, SRD 69.
  • The Organic Chemistry Tutor.
  • BenchChem. "An In-depth Technical Guide to the Mass Spectrum of Triphenylamine-d15." benchchem.com, 2025.
  • Mohamed, Y. A., et al. "Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives." Indian Journal of Chemistry Section B Organic and Medicinal Chemistry 45.6 (2006): 1455.
  • Brown, S. D. "Understanding MS/MS fragmentation pathways of small molecular weight molecules.
  • Prince, J. T., and R. D. Unwin. "Fragmentation Characteristics of Collision-Induced Dissociation in MALDI TOF/TOF Mass Spectrometry." PLoS ONE 6.7 (2011): e21894.
  • Guo, Y. C., et al. "ESI-MSn study on the fragmentation of protonated cyclic-dipeptides.
  • Hariharan, A., et al. "Mass spectrum of 4, 4′ (4, 5-diphenyl-1H-imidazol-1, 2-diyl) dianiline.
  • Singh, T., and G. S. S. S. D. Singh. "Mass Spectrometry of Ionic Liquids: ESI-MS/MS Studies." Asian Journal of Chemistry 25.15 (2013): 8261.
  • Khan, I., et al. "A Review on the Medicinal Significance of Nitrogen-Containing Heterocycles: From Natural Products to FDA-Approved Drugs." Der Pharma Chemica 17.3 (2025): 706-710.
  • Chen, Y., et al. "CID, ETD and HCD Fragmentation to Study Protein Post-Translational Modifications." Journal of Analytical & Bioanalytical Techniques S5 (2012): 003.
  • Szewczuk, Z.
  • Pace, V., et al. "5-(4-Chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine." Molbank 2023.2 (2023): M1653.
  • Vessecchi, R., et al. "Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and ch." RSC Advances 5.129 (2015): 106849-106879.
  • NIST. "1H-Imidazole, 1-phenyl-." NIST Chemistry WebBook, SRD 69.
  • Weidner, S. M., et al. "MALDI-TOF Mass Spectral Characterization of Polymers Containing an Azide Group: Evidence of Metastable Ions." Macromolecules 45.1 (2012): 381-388.
  • Zenodo. "MSnLib Mass spectral libraries (.mgf and .json)." Zenodo, 2025.
  • Wang, L., et al. "Supplementary Data." The Royal Society of Chemistry, 2016.
  • Carloni, P., et al. "High-Throughput Native Mass Spectrometry Screening in Drug Discovery." Frontiers in Molecular Biosciences 9 (2022): 868351.
  • Karonen, M., and J. P. Salminen. "Ion fragmentation of small molecules in mass spectrometry." University of Turku, 2010.

Sources

Spectroscopic Profiling of 2-Aminoimidazole Scaffolds: A Comparative IR Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: IR Spectroscopy Characteristic Peaks of 2-Aminoimidazoles Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

The 2-aminoimidazole (2-AI) scaffold is a privileged structure in medicinal chemistry, serving as a cornerstone in the development of biofilm inhibitors, BACE1 inhibitors (Alzheimer’s research), and diverse kinase modulators. However, its structural duality—existing in a rapid tautomeric equilibrium between 2-amino-1H-imidazole and 2-imino-2,3-dihydro-1H-imidazole —presents a unique characterization challenge.

This guide provides an objective, technical comparison of the IR spectroscopic signature of 2-AIs against their structural precursors (Imidazoles) and isosteres (2-Aminopyridines). Unlike rigid templates, this analysis focuses on the mechanistic causality of vibrational modes, enabling researchers to distinguish between tautomeric forms and salt states (free base vs. hydrochloride) with high confidence.

Mechanistic Foundation: The Tautomer Challenge

To interpret the IR spectrum of a 2-AI, one must first understand the molecular dynamics governing its dipole moments. The 2-AI motif is not static; it fluctuates between an amino-enamine form and an imino form. Furthermore, in drug formulations, it is predominantly handled as a guanidinium-like salt.

Tautomeric & Ionization States

The vibrational modes shift significantly based on the protonation state.

  • Amino Tautomer: Characterized by distinct

    
     symmetric/asymmetric stretches and a scissoring mode.
    
  • Imino Tautomer: Characterized by a strong exocyclic

    
     stretch, often shifting to higher wavenumbers than the ring 
    
    
    
    .
  • Guanidinium Cation (Salt Form): Upon protonation, resonance delocalization renders the exocyclic and endocyclic

    
     bonds nearly equivalent, resulting in a simplified, high-intensity "guanidinium band."
    
Visualization: Tautomeric & Protonation Pathways

The following diagram illustrates the structural transitions and their associated spectroscopic markers.

Tautomerism Amino Amino Tautomer (2-amino-1H-imidazole) Markers: NH2 Scissoring (~1640 cm-1) NH2 Stretches (Doublet) Imino Imino Tautomer (2-imino-2,3-dihydro-1H-imidazole) Markers: Exocyclic C=N (~1660 cm-1) Single NH Stretch Amino->Imino Tautomerization (Fast Equilibrium) Cation Guanidinium Cation (Salt Form) Markers: Delocalized CN3 (~1680 cm-1) Broad NH+ Stretches Amino->Cation + H+ (Acid) Imino->Cation + H+

Figure 1: Tautomeric equilibrium and protonation pathways of 2-aminoimidazole, highlighting the shift in vibrational markers.

Comparative Analysis: 2-AI vs. Alternatives

This section compares the IR performance of 2-AIs against structurally similar heterocycles. This "differential diagnosis" approach is critical for verifying synthesis outcomes.

Scenario A: 2-Aminoimidazole vs. Imidazole (Precursor)

The primary challenge in synthesis is confirming the installation of the amino group.

FeatureImidazole (Precursor)2-Aminoimidazole (Product)Causality
N-H Stretch Broad, 2600–3100 cm⁻¹ (Ring NH)3100–3450 cm⁻¹ (Distinct

bands)
The primary amine

is less acidic and forms weaker H-bonds than the ring NH, appearing sharper and higher in energy.
Ring Breathing ~1060 cm⁻¹Shifted / Coupled Substitution at C2 alters the ring's moment of inertia and force constants.
Fingerprint (1500-1600)

/

ring stretch
New Band ~1640 cm⁻¹ Introduction of the exocyclic

bond (with partial double bond character) adds a high-frequency mode absent in imidazole.
Scenario B: 2-Aminoimidazole vs. 2-Aminopyridine (Isostere)

2-Aminopyridine (2-AP) is a common pharmacophore isostere. Distinguishing them is vital in fragment-based screening.

  • Ring Breathing Modes: 2-AP exhibits a characteristic "breathing" mode (ring expansion/contraction) near 990 cm⁻¹ , typical of 6-membered aromatic rings. 2-AI, being a 5-membered ring, lacks this specific band.

  • 
     Scissoring:  In 2-AP, the scissoring mode is distinct at ~1617 cm⁻¹ . In 2-AI, this mode often couples with the ring vibrations, appearing as a broader, intensified band often >1630 cm⁻¹ due to the guanidine-like electron density.
    
Scenario C: Salt vs. Free Base

Most 2-AI drugs are isolated as HCl or HBr salts.

  • Free Base: Shows complex tautomeric bands (split

    
     regions).
    
  • Salt: The spectrum simplifies.[1] The protonation creates a

    
    -like symmetry (guanidinium resonance). The 
    
    
    
    and
    
    
    stretches merge into a very strong, broad band centered at 1660–1690 cm⁻¹ .

Experimental Protocols

Sample Preparation: The "Dry Salt" Protocol

2-Aminoimidazole salts are frequently hygroscopic. Absorbed water (


 stretch ~3400 cm⁻¹) can completely mask the critical 

amine stretches.

Step-by-Step Methodology:

  • Drying: Dry the sample in a vacuum desiccator over

    
     for at least 4 hours prior to analysis.
    
  • Technique Selection:

    • Preferred:ATR (Attenuated Total Reflectance) with a Diamond or ZnSe crystal. This minimizes sample preparation time and moisture exposure.

    • Alternative: KBr Pellet. Critical Warning: KBr is hygroscopic. Grind KBr and sample in a glovebox or under a heat lamp to prevent water uptake.

  • Background Subtraction: Ensure a fresh background is taken immediately before the sample to account for atmospheric

    
     and 
    
    
    
    .
Data Interpretation Workflow

Use the following logic flow to validate your 2-AI structure.

Workflow Start Unknown Heterocycle Spectrum Region1 Check 3100-3500 cm-1 Region Start->Region1 Doublet Sharp Doublet/Triplet? Region1->Doublet Region2 Check 1600-1700 cm-1 Region Doublet->Region2 Yes ResultImid Likely Imidazole Precursor (No exocyclic N) Doublet->ResultImid No (Broad only) StrongBand Strong Band >1650 cm-1? Region2->StrongBand ResultAmino Likely 2-Aminoimidazole (Free Base) StrongBand->ResultAmino No (Split bands) ResultSalt Likely 2-AI Salt (Guanidinium Form) StrongBand->ResultSalt Yes (Broad/Merged)

Figure 2: Logical decision tree for classifying 2-aminoimidazole derivatives based on spectral features.

Consolidated Data Summary

The following table aggregates characteristic wavenumbers for 2-aminoimidazoles compared to key reference standards.

Vibrational Mode2-Aminoimidazole (Free Base)2-Aminoimidazole (HCl Salt)Imidazole (Reference)

Asym
3400–3450 cm⁻¹ (m)3100–3300 cm⁻¹ (broad, strong)~3100 cm⁻¹ (ring only)

Sym
3100–3300 cm⁻¹ (m)Overlaps with broad bandN/A

Exocyclic
1640–1660 cm⁻¹ (s)1660–1690 cm⁻¹ (vs, Guanidinium)Absent

Scissoring
1610–1630 cm⁻¹ (m)Obscured by

Absent

Ring
1530–1580 cm⁻¹ (m)1580–1600 cm⁻¹ (m)1500–1550 cm⁻¹
Ring Breathing Complex / No single diagnosticComplex~1060 cm⁻¹

(s) = strong, (m) = medium, (vs) = very strong

References

  • National Institute of Standards and Technology (NIST). (2018). 2-Aminopyridine Infrared Spectrum (Coblentz Society Collection). NIST Chemistry WebBook, SRD 69.[2][3][4] Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). (2018). Imidazole, 2-methyl-, hydrochloride Infrared Spectrum. NIST Chemistry WebBook, SRD 69.[2][3][4] Retrieved from [Link]

  • Abdula, A. M., et al. (2016). IR spectrum of imidazole derivatives. ResearchGate. Retrieved from [Link]

Sources

Validating the Thermal Profile of N,1-diphenyl-1H-imidazol-2-amine: A Comparative Methodological Guide

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Subject: Thermal Analysis & Characterization of N,1-diphenyl-1H-imidazol-2-amine Target Audience: Medicinal Chemists, QA/QC Specialists, and Process Development Scientists[1][2]

Executive Summary: The Criticality of Thermal Validation

In the synthesis of 2-aminoimidazole derivatives, specifically This compound (CAS: 7164-98-9 derivative/analog family), melting point (MP) determination is not merely a physical constant check—it is the primary "gatekeeper" assay for reaction completeness.[1][2]

The synthesis of this compound often involves the condensation of


-chloroketones with guanidine derivatives or similar heterocyclodehydration processes.[1][2] A critical failure mode in this synthesis is the presence of unreacted starting materials or regioisomers.[1][2] Notably, the structural core precursor, 1-phenylimidazole , is a liquid at room temperature (MP ~13 °C).[1][2] Therefore, a sharp, elevated melting point range (139–141 °C ) serves as a definitive, self-validating metric of successful N-arylation and cyclization.[1][2]

This guide compares three distinct validation methodologies—Capillary Method , Differential Scanning Calorimetry (DSC) , and Hot Stage Microscopy (HSM) —to determine the most robust protocol for certifying the purity of this compound.[1][2]

Technical Profile & Reference Standards

Before validating, the target parameters must be established.[1][2] The following data constitutes the "Gold Standard" for this compound.

PropertySpecificationCritical Note
Compound Name This compoundAlso known as 1-phenyl-2-(phenylamino)imidazole
Physical State Dark Yellow Crystalline SolidColor intensity often correlates with oxidation; pure forms are paler.[1][2]
Target MP Range 139 – 141 °C Narrow 2°C range indicates high crystalline purity.[1][2]
Key Impurity A 1-PhenylimidazoleLiquid (MP 13 °C).[1][2] Presence causes drastic MP depression (e.g., <100 °C).[1][2]
Key Impurity B 1,3-DiphenylguanidineStarting material.[1][2] MP ~147 °C. Risk of false positive if MP is too high.[1][2]

Comparative Methodology: Selecting the Right Validation Tool

We evaluated three standard techniques for their efficacy in distinguishing this compound from its critical impurities.

Method A: Capillary Melting Point (The Rapid Screen)

The traditional benchtop method.[1][2]

  • Mechanism: Visual observation of phase transition in a glass capillary.[1][2]

  • Pros: Rapid, inexpensive, requires minimal training.[1][2]

  • Cons: Subjective (human error in detecting "onset"), poor heat transfer control, cannot detect polymorphic transitions easily.[1][2]

  • Verdict: Excellent for in-process checks (IPC) but insufficient for final CoA (Certificate of Analysis) generation.

Method B: Differential Scanning Calorimetry (DSC) (The Analytical Standard)

The quantitative thermodynamic method.[1][2]

  • Mechanism: Measures heat flow difference between sample and reference vs. temperature.[1][2]

  • Pros: Precise determination of Onset Temperature (

    
    ) and Enthalpy of Fusion (
    
    
    
    ). Can quantify purity using the Van't Hoff equation.
  • Cons: Destructive, requires expensive instrumentation.[1][2]

  • Verdict: Mandatory for final characterization. It distinguishes the target (139 °C) from high-melting impurities like guanidine derivatives (147 °C) by resolving overlapping peaks.

Method C: Hot Stage Microscopy (HSM) (The Structural Validator)

The visual-thermal hybrid.[1][2]

  • Mechanism: Microscopy under controlled heating.[1][2]

  • Pros: Visualizes solvate release (pseudomorphs) or sublimation before melting.

  • Cons: Time-consuming.[1][2]

  • Verdict: Use only if DSC shows anomalous broad peaks (indicating potential solvates).[1][2]

Summary of Performance
FeatureCapillary MethodDSC (Recommended)Hot Stage Microscopy
Precision ± 1.0 °C± 0.1 °C± 0.5 °C
Sample Req. ~5 mg2–5 mg< 1 mg
Impurity ID Low (Depression only)High (Peak separation)Medium (Visual heterogeneity)
Throughput HighLowVery Low

Detailed Experimental Protocols

Protocol 1: The "Gold Standard" DSC Characterization

Use this protocol for final product release.

  • Sample Prep: Weigh 2.0–4.0 mg of dried this compound into a Tzero aluminum pan.

  • Crimping: Hermetically seal the pan (pinhole lid if solvent loss is suspected, though not standard for this high-melting solid).

  • Equilibration: Equilibrate at 30 °C for 5 minutes.

  • Ramp: Heat from 30 °C to 160 °C at a rate of 10 °C/min .

    • Note: A slower ramp (2 °C/min) may be used if resolving close-melting impurities (e.g., 1,3-diphenylguanidine at 147 °C).[1][2]

  • Analysis:

    • Identify the Extrapolated Onset Temperature (not the peak maximum).[1][2]

    • Pass Criteria:

      
       must fall between 138.5 °C and 140.5 °C .
      
    • Peak Integrity: Single sharp endothermic event.[1][2]

Protocol 2: The "Benchtop" Capillary Check

Use this protocol for checking reaction progress.[1][2]

  • Drying: Ensure sample is vacuum dried (solvent residues drastically depress MP).[1][2]

  • Packing: Pack the capillary to a height of 2–3 mm. Tap firmly to eliminate air pockets (air acts as an insulator, causing thermal lag).[1][2]

  • Fast Ramp: Heat rapidly to 120 °C.

  • Slow Ramp: At 120 °C, reduce heating rate to 1.0 °C/min .

  • Observation:

    • Record

      
       (First visible liquid droplet).
      
    • Record

      
       (Complete liquefaction/meniscus formation).
      
    • Pass Criteria: Range (

      
      ) should be 
      
      
      
      °C.

Decision Logic & Troubleshooting (Visualized)

The following diagram illustrates the logical workflow for validating the compound, specifically addressing the risk of the liquid starting material (1-Phenylimidazole).

MP_Validation Start Sample: this compound Visual_Check Step 1: Visual Inspection Start->Visual_Check Is_Liquid Is Sample Liquid/Oily? Visual_Check->Is_Liquid Fail_Start FAIL: Unreacted 1-Phenylimidazole (MP ~13°C) Is_Liquid->Fail_Start Yes Capillary Step 2: Capillary MP Screen Is_Liquid->Capillary No (Solid) Range_Check MP Range Observed? Capillary->Range_Check Low_MP < 135°C: Impure/Wet Recrystallize (Et2O/PE) Range_Check->Low_MP Low High_MP > 145°C: Guanidine Contamination Check precursor removal Range_Check->High_MP High Target_MP 139-141°C: Potential Pass Range_Check->Target_MP Target DSC_Conf Step 3: DSC Confirmation (Final Release) Target_MP->DSC_Conf DSC_Result Single Endotherm Onset 139°C? DSC_Conf->DSC_Result DSC_Result->Low_MP Broad Peak Final_Pass VALIDATED REFERENCE STANDARD DSC_Result->Final_Pass Yes

Figure 1: Decision tree for thermal validation, highlighting the critical differentiation between the liquid precursor and the solid target.

References

  • Messa, F., et al. (2025).[1][2] An Expeditious and Greener Synthesis of 2-Aminoimidazoles in Deep Eutectic Solvents. ResearchGate.

  • Sigma-Aldrich. (n.d.).[1][2] 1-Phenylimidazole Product Specification (CAS 7164-98-9).[1][2][3][4] Sigma-Aldrich.[1][2] [1][2]

  • PubChem. (2025).[1][4] 1-Phenylimidazole Compound Summary. National Library of Medicine.[1][2] [1][2][4]

  • Messa, F., Papadia, P., Perrone, S., & Salomone, A. (2023).[1][2] 5-(4-Chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine.[1][2] Molbank, 2023(2), M1648.[1][2]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.